molecular formula C7H16ClNO B3021990 trans-4-Amino-4-methylcyclohexanol hydrochloride CAS No. 1447955-52-3

trans-4-Amino-4-methylcyclohexanol hydrochloride

Cat. No.: B3021990
CAS No.: 1447955-52-3
M. Wt: 165.66
InChI Key: OJTUFPOPBVLWSY-UHFFFAOYSA-N
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Description

trans-4-Amino-4-methylcyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of cyclohexanol, featuring an amino group and a methyl group in the trans configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-amino-4-methylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the steps of hydrogenation, purification, and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-4-Amino-4-methylcyclohexanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of chiral catalysts and ligands .

Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It can also serve as a building block for the synthesis of biologically active molecules .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins .

Comparison with Similar Compounds

  • trans-4-Aminocyclohexanol hydrochloride
  • cis-4-Amino-4-methylcyclohexanol hydrochloride
  • trans-4-Methylcyclohexanol

Comparison: trans-4-Amino-4-methylcyclohexanol hydrochloride is unique due to the presence of both an amino group and a methyl group in the trans configuration. This structural feature imparts distinct chemical and biological properties compared to its cis isomer or other related compounds. For example, the trans configuration may result in different reactivity and binding affinity to molecular targets .

Biological Activity

trans-4-Amino-4-methylcyclohexanol hydrochloride (CAS Number: 923598-04-3) is a compound with significant biological activity, primarily due to its unique structural features, including both amino and hydroxyl functional groups. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : rel-(1R,4R)-4-amino-4-methylcyclohexan-1-ol hydrochloride
  • Molecular Formula : C_7H_{16}ClN_1O_1
  • Molecular Weight : 165.66 g/mol

The presence of amino and hydroxyl groups allows this compound to form hydrogen bonds, which facilitates its interaction with biological molecules such as enzymes and receptors.

The mechanism of action involves:

  • Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with active sites on enzymes, modulating their activity.
  • Electrostatic Interactions : These interactions can influence enzyme kinetics and receptor binding affinities, impacting various biochemical pathways .
  • Cell Membrane Interaction : The compound may also affect cellular membranes' fluidity and permeability, which can alter cellular signaling and transport processes.

Enzyme Interaction

This compound has been studied for its effects on various enzymes. For instance:

  • It acts as a potential inhibitor for certain kinases involved in cardiovascular diseases and cancer therapy .
  • Its structural properties make it suitable for synthesizing biologically active molecules that can modulate enzyme activities.

Case Studies

  • Cell Proliferation Studies : Research indicates that this compound can influence the proliferation of specific cancer cell lines. For example, in vitro studies demonstrated that concentrations in the micromolar range could inhibit cell growth effectively .
  • Neuroprotective Effects : Some studies have suggested that this compound may exhibit neuroprotective properties, potentially through its action on neurotransmitter systems. This is particularly relevant in the context of developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
trans-4-Aminocyclohexanol hydrochloride Lacks methyl groupModerate enzyme inhibition
cis-4-Amino-4-methylcyclohexanol hydrochloride Different stereochemistryLower stability compared to trans isomer
trans-4-Methylcyclohexanol No amino groupMinimal biological activity

This compound stands out due to its unique combination of amino and hydroxyl groups, providing enhanced stability and reactivity compared to its analogs.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly for:

  • Developing new pharmaceuticals targeting various diseases.
  • Studying reaction mechanisms involving amino alcohols.

In industrial applications, it is utilized in producing polymers and resins due to its chemical properties that facilitate polymerization reactions.

Properties

IUPAC Name

4-amino-4-methylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTUFPOPBVLWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-32-3
Record name Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-4-methylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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